![molecular formula C20H22N4O4S3 B2435279 N4-(6-(甲基磺酰基)苯并[d]噻唑-2-基)-N1-(噻吩-2-基甲基)哌啶-1,4-二甲酰胺 CAS No. 1226445-65-3](/img/structure/B2435279.png)

N4-(6-(甲基磺酰基)苯并[d]噻唑-2-基)-N1-(噻吩-2-基甲基)哌啶-1,4-二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

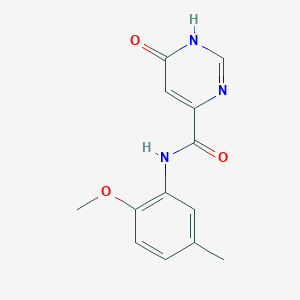

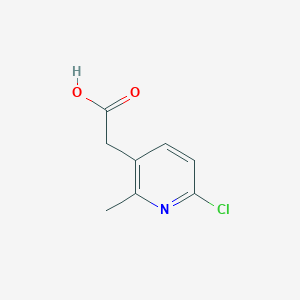

The compound is a derivative of benzo[d]thiazol-2-yl and piperidine-1,4-dicarboxamide . It’s part of a series of novel compounds synthesized for their potential anti-inflammatory properties . These compounds combine thiazole and sulfonamide, groups known for their antibacterial activity .

Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The compound was evaluated for its anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

科学研究应用

抗炎特性

该化合物已被研究用于其抗炎活性。研究人员通过将取代的2-氨基苯并噻唑与N-苯基邻氨基苯甲酸偶联合成新的衍生物。 生成的化合物,N-(苯并[d]噻唑-2-基)-2-[苯基(2-(哌啶-1-基)乙基氨基]苯甲酰胺(8a–e)和N-(苯并[d]噻唑-2-基)-2-[苯基(2-吗啉代)乙基氨基]苯甲酰胺(9a–e)使用各种分析技术进行表征 。在这些衍生物中,化合物8b和9b表现出有效的COX-1抑制(IC50值分别为11.34 µM和11.21 µM)和优异的COX-2选择性(SI值分别为103.09和101.90)。 此外,它们还显示出对白蛋白变性的显着抑制作用 .

止痛活性

虽然在引用的研究中没有明确提及,但类似化合物中噻唑烷酮环的存在与更强的抗炎和镇痛活性有关 .

抗菌活性

虽然该化合物尚未直接研究,但噻唑衍生物已显示出新兴的抗菌活性。 进一步的研究可以探索其在该领域的潜力 .

抗氧化特性

噻唑衍生物已被评估其抗氧化特性。 虽然尚未针对该化合物进行专门测试,但相关分子已显示出有效的抗氧化活性 .

作用机制

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

生化分析

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. It has been found to have inhibitory effects against M. tuberculosis . The compound’s inhibitory concentrations were compared with standard reference drugs, and it was found to have better inhibition potency .

Cellular Effects

The compound has been investigated for its antibacterial activity . It influences cell function by inhibiting the growth of certain bacteria, such as M. tuberculosis .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules. Docking studies have revealed that it binds to the active site of certain systems with better affinity compared to reference compounds .

属性

IUPAC Name |

4-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S3/c1-31(27,28)15-4-5-16-17(11-15)30-19(22-16)23-18(25)13-6-8-24(9-7-13)20(26)21-12-14-3-2-10-29-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,21,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMSRQCFUQQDLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2435197.png)

![2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2435198.png)

![2-(2-fluorophenoxy)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2435205.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2435208.png)

![N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2435211.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride](/img/structure/B2435212.png)

![3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2435213.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2435215.png)